TAS0728 TAS0728 TAS 0728 is a covalent HER2 inhibitor (IC50 = 36 nM). It is selective for HER2 over panels of 386 and 374 additional kinases, as well as a panel of 68 non-kinase enzymes, when used at a concentration of 1 µM. TAS 0728 inhibits HER2 autophosphorylation in HER2-overexpressing SK-BR-3 cells but not autophosphorylation of EGFR in EGFR-overexpressing A431 cells. It inhibits the growth of six HER2-amplified breast, lung, and gastric cancer cell lines (GI50s = 1.6-31 nM). TAS 0278 (30 and 60 mg/kg) reduces tumor volume in NCI N87 and BT474 mouse xenograft models.
TAS0728 is a potent, selective, covalent, orally active HER2 inhibitor with IC50 of 36 nM. TAS0728 bound to HER2 kinase, the inhibitory activity was not affected by a high ATP concentration. TAS0728 exhibited robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors, thereby inducing apoptosis of HER2-amplified breast cancer cells and in tumor tissues of a xenograft model. TAS0728 induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity in a peritoneal dissemination mouse model bearing HER2-driven cancer cells.
Brand Name: Vulcanchem
CAS No.: 2088323-16-2
VCID: VC0544575
InChI: InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
SMILES: CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Molecular Formula: C26H32N8O3
Molecular Weight: 504.595

TAS0728

CAS No.: 2088323-16-2

Cat. No.: VC0544575

Molecular Formula: C26H32N8O3

Molecular Weight: 504.595

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TAS0728 - 2088323-16-2

Specification

CAS No. 2088323-16-2
Molecular Formula C26H32N8O3
Molecular Weight 504.595
IUPAC Name 4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
Standard InChI Key JCCIICHPRAAMGK-GOSISDBHSA-N
SMILES CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Appearance Solid powder

Introduction

Preclinical Studies and Findings

In Vivo Efficacy

Particularly significant were studies examining the efficacy of TAS0728 in models of acquired resistance to established HER2-targeted therapies. Researchers successfully established in vivo tumor models resistant to the trastuzumab-pertuzumab combination or to T-DM1 . In these resistant models, TAS0728 demonstrated significant anti-tumor effects, suggesting that tumors that develop resistance to antibody-based therapies may still remain dependent on HER2 signaling and vulnerable to direct kinase inhibition .

In a patient-derived xenograft model from breast cancer refractory to both trastuzumab/pertuzumab and T-DM1, TAS0728 also exerted potent anti-tumor effects . This finding provided compelling evidence for the potential clinical utility of TAS0728 in patients whose cancers have progressed on current standard-of-care HER2-targeted therapies.

Clinical Development

Clinical Efficacy

Despite the safety challenges encountered, some preliminary efficacy signals were observed in the phase I trial. Partial responses were documented in 2 of 14 patients evaluable for TAS0728 treatment response . This suggests that, in select patients, TAS0728 can demonstrate meaningful anti-tumor activity, consistent with the promising preclinical data.

Current Challenges and Future Directions

While TAS0728 has demonstrated promising preclinical activity and some preliminary clinical efficacy, the phase I trial results highlight significant challenges with its development, particularly related to safety and tolerability . The identification of severe diarrhea as a dose-limiting toxicity and the occurrence of a fatal cardiac event raise important concerns that would need to be addressed in any future development of this compound or similar HER2-targeted covalent inhibitors .

Future development might explore alternative dosing schedules, improved formulations, or structural modifications that could maintain efficacy while improving the safety profile. Additionally, biomarker studies to better identify patients most likely to benefit from TAS0728 could potentially improve the therapeutic index by allowing for more targeted application of the compound.

The preclinical data suggesting efficacy in models resistant to current HER2-targeted therapies remains particularly compelling , and this area of application may warrant further exploration despite the challenges encountered in the phase I trial.

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